![molecular formula C17H10ClF3N2S B2380314 4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine CAS No. 477872-32-5](/img/structure/B2380314.png)
4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine, also known as CTPPS, is a heterocyclic compound whose structure consists of a pyridazine ring with a chlorine, phenyl, and sulfanyl substituents. It has been studied for its potential medicinal applications due to its unique chemical properties and structure.
Scientific Research Applications
Chemical Synthesis and Structural Studies
- Synthesis and Structural Analysis : Pyridazine derivatives, including 4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine, have been synthesized and studied for their structural properties. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives was investigated, showcasing the diversity in pyridazine chemistry and their potential applications in various fields (Xu et al., 2008).
Spectroscopic and Quantum Chemical Studies
- Spectroscopic Characterization : Detailed spectroscopic studies, including FT-IR, micro-Raman, and UV–vis spectroscopy, have been conducted on related pyridazine compounds. These studies provide essential insights into the molecular structure and electronic properties of such compounds (Sarıkaya et al., 2017).
- Density Functional Theory (DFT) Calculations : Theoretical studies using DFT calculations have been performed to understand the electronic structure and reactive nature of pyridazine derivatives. These calculations are crucial in predicting the reactivity and stability of these compounds in various applications (Sallam et al., 2021).
Potential Biological and Medicinal Applications
- Anticonvulsant Activity : Research has explored the anticonvulsant properties of certain pyridazine derivatives, indicating their potential in developing new antiepileptic drugs (Hallot et al., 1986).
- Antibacterial Properties : Some studies have investigated the antibacterial activities of novel pyridazine derivatives, highlighting their possible use in creating new antibacterial agents (Al-Kamali et al., 2014).
Herbicidal and Agricultural Applications
- Herbicidal Activities : Certain pyridazine derivatives demonstrate significant herbicidal properties, suggesting their utility in agricultural applications (Xu et al., 2012).
properties
IUPAC Name |
4-chloro-3-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2S/c18-14-10-15(22-23-16(14)11-5-2-1-3-6-11)24-13-8-4-7-12(9-13)17(19,20)21/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHFDKWITRCXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide](/img/structure/B2380232.png)
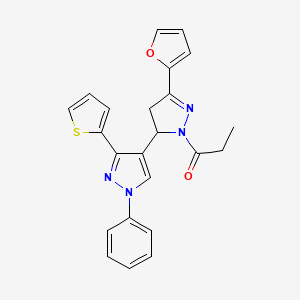
![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)
![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)
![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)
![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)
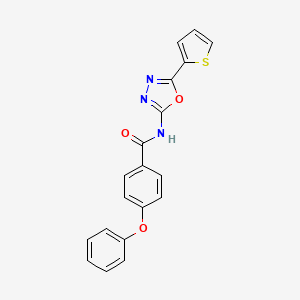
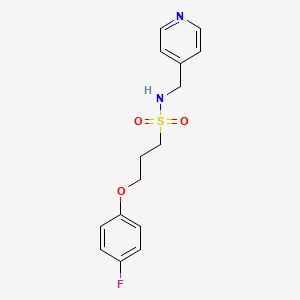
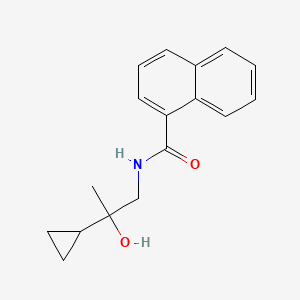
![2-(benzylthio)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2380250.png)

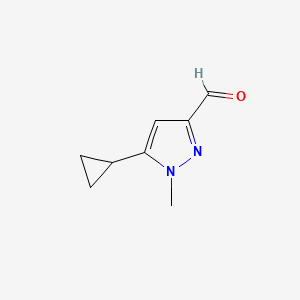
![[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2380253.png)
![1-(3-chloropropyl)-3-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one](/img/structure/B2380254.png)